molecular formula C6H3ClN2S B1610758 7-Chlorothieno[2,3-b]pyrazine CAS No. 59944-74-0

7-Chlorothieno[2,3-b]pyrazine

Cat. No.: B1610758
CAS No.: 59944-74-0
M. Wt: 170.62 g/mol
InChI Key: KRCMBGHFNZGMDA-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Chemical and Biological Sciences

Fused heterocyclic compounds, which feature at least two rings sharing an edge or a sequence of atoms, are cornerstones of chemical and biological sciences. These structures are integral to the makeup of essential biomolecules, including the purine (B94841) and pyrimidine (B1678525) bases of DNA, various vitamins, and coenzymes. mdpi.com Their rigid frameworks and unique electronic properties make them privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. rsc.orggoogle.com

Particularly, sulfur-containing heterocycles have garnered significant attention due to their diverse pharmacological potential. researchgate.netmdpi.com The presence of the sulfur atom introduces specific electronic and steric characteristics that can favorably influence a molecule's interaction with biological targets, leading to applications in treatments for cancer, infectious diseases, and neurological disorders. researchgate.netmdpi.com The structural diversity inherent in fused systems allows chemists to fine-tune molecular properties, making them ideal candidates for developing next-generation therapeutic agents with enhanced efficacy and specificity. researchgate.netmdpi.com

Overview of Thieno[2,3-b]pyrazine (B153567) as a Promising Core Structure for Advanced Chemical Synthesis

The thieno[2,3-b]pyrazine system, which consists of a thiophene (B33073) ring fused to a pyrazine (B50134) ring, is a key heterocyclic scaffold. While the parent compound has been known for decades, its application as a monomer for low band gap conjugated polymers has been a primary focus. mdpi.com The pyrazine ring, being electron-deficient, deactivates the fused thiophene ring, which can make certain chemical transformations challenging. mdpi.com Research has noted that the thieno[2,3-b]pyrazine core can exhibit low reactivity in some contexts compared to related structures like thienopyridines. researchgate.netmdpi.com

Despite this, the thieno[2,3-b]pyrazine scaffold is a valuable building block for creating more complex molecules. Its structure is a key component in compounds being investigated for various biological activities. mdpi.com Modern synthetic methods, particularly palladium-catalyzed cross-coupling and C-H activation reactions, have provided new avenues for the functionalization of this core, enabling the synthesis of a wide range of derivatives with potential applications in medicine and materials science. researchgate.netmdpi.com

Table 1: Properties of the Parent Compound, Thieno[2,3-b]pyrazine

PropertyValue
Molecular FormulaC₆H₄N₂S
Molecular Weight136.17 g/mol
AppearanceSolid
Melting Point47-48 °C
Boiling Point253 °C

Research Trajectories for Halogenated Thienopyrazines, with Emphasis on 7-Chlorothieno[2,3-b]pyrazine in Modern Organic Chemistry

Halogenation of the thienopyrazine scaffold is a critical strategy for enabling advanced chemical synthesis. Halogen atoms, particularly chlorine and bromine, serve as versatile synthetic handles for introducing molecular diversity through various cross-coupling reactions. The presence of a halogen, such as in this compound, activates the molecule for reactions like Suzuki, Sonogashira, Hiyama, and cyanation, allowing for the attachment of aryl, alkynyl, and other functional groups. researchgate.netmdpi.commdpi.com

Research has demonstrated the utility of related halogenated compounds. For instance, 7-bromo-6-phenyl-thieno[2,3-b]pyrazine has been successfully used in palladium-catalyzed cyanation and Suzuki cross-coupling reactions to generate novel derivatives. researchgate.netmdpi.com These reactions underscore the role of the halogen as an excellent leaving group for forming new carbon-carbon bonds. Studies on the reactivity of analogous halogenated heterocycles, such as 4-chlorothieno[3,2-d]pyrimidine (B95853) and 7-chlorothieno[3,2-b]pyridine, further highlight the importance of the chloro-substituent in facilitating nucleophilic aromatic substitution (SNAr) and palladium-catalyzed processes. mdpi.comresearchgate.net

While extensive research focusing solely on the unsubstituted this compound is not widely documented in the reviewed literature, its significance lies in its role as a key intermediate. Its structure is a precursor for more complex, functionalized molecules. For example, derivatives like 2-chloro-N-substituted-thieno[2,3-b]pyrazine-6-carboxamides have been synthesized and investigated as potent B-Raf inhibitors, indicating the therapeutic potential of this molecular backbone. google.com The synthesis of these more elaborate compounds often begins with a halogenated precursor like this compound, which is then elaborated through a sequence of chemical modifications.

The modern research trajectory for compounds like this compound is thus heavily geared towards its use as a foundational element in building libraries of diverse compounds for screening in drug discovery and materials science. The development of greener and more efficient synthetic methods, such as using bio-based solvents like eucalyptol (B1671775) for coupling reactions, is also an active area of investigation to improve the synthesis of these valuable heterocyclic systems. mdpi.commdpi.com

Table 2: Examples of Reactions Involving Halogenated Thienopyrazines and Related Heterocycles

Starting MaterialReaction TypeProduct TypePotential ApplicationReference
7-bromo-6-phenyl-thieno[2,3-b]pyrazinePalladium-catalyzed cyanation6-phenylthieno[2,3-b]pyrazine-7-carbonitrileSynthetic Intermediate mdpi.com
7-bromo-6-phenyl-thieno[2,3-b]pyrazineSuzuki Cross-Coupling7-aryl-6-phenyl-thieno[2,3-b]pyrazinesBiologically Active Molecules researchgate.net
7-chlorothieno[3,2-b]pyridineHiyama Coupling7-alkynylthieno[3,2-b]pyridinesSynthetic Intermediate mdpi.com
4-chlorothieno[3,2-d]pyrimidineNucleophilic Aromatic Substitution (SNAr)4-aminothieno[3,2-d]pyrimidinesBiologically Active Molecules mdpi.comresearchgate.net
2-chlorothieno[2,3-b]pyrazine derivativesAmide CouplingN-substituted thieno[2,3-b]pyrazine carboxamidesB-Raf Inhibitors google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59944-74-0

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

7-chlorothieno[2,3-b]pyrazine

InChI

InChI=1S/C6H3ClN2S/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H

InChI Key

KRCMBGHFNZGMDA-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=N1)C(=CS2)Cl

Canonical SMILES

C1=CN=C2C(=N1)C(=CS2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Chlorothieno 2,3 B Pyrazine and Its Analogues

Strategies for the Construction of the Thieno[2,3-b]pyrazine (B153567) Core

The synthesis of the thieno[2,3-b]pyrazine ring system can be achieved through various synthetic routes, including both multi-step pathways and more convergent one-pot procedures. These methods often involve the initial construction of a substituted pyrazine (B50134) ring followed by the annulation of the thiophene (B33073) ring.

Multi-step Synthetic Pathways to Thieno[2,3-b]pyrazine Derivatives

Multi-step syntheses offer a robust approach to constructing the thieno[2,3-b]pyrazine core with specific substitution patterns. A representative pathway to a key intermediate, 2,6-dichlorothieno[2,3-b]pyrazin-3-amine, starts from 5-bromo-6-chloropyrazin-2-amine. nih.gov This sequence involves an initial palladium-catalyzed coupling with trimethylsilylacetylene (B32187) to introduce an ethynyl (B1212043) group. nih.gov Subsequent cyclization using a sulfur source like sodium sulfide (B99878) leads to the formation of the thieno[2,3-b]pyrazine ring system. nih.gov Finally, chlorination with an agent such as N-chlorosuccinimide (NCS) furnishes the dichlorinated product. nih.gov This intermediate can then be further functionalized. For instance, selective alkoxylation at the 2-position can be achieved by reacting with sodium methoxide (B1231860) or ethoxide, yielding the corresponding 2-alkoxy-6-chlorothieno[2,3-b]pyrazin-3-amine derivatives. nih.gov

Another multi-step approach involves the acylation of 3,4-dihydrothieno[2,3-b]pyrazines followed by a triethylamine-mediated deacylation to yield the aromatic thieno[2,3-b]pyrazine core.

One-Pot Procedures for Annulated Thienopyrazines

One-pot synthetic methodologies provide an efficient and atom-economical alternative to traditional multi-step syntheses. These procedures often involve the sequential addition of reagents to a single reaction vessel, thereby avoiding the isolation and purification of intermediates. While a specific one-pot synthesis for 7-chlorothieno[2,3-b]pyrazine is not extensively documented, analogous one-pot syntheses of related fused heterocyclic systems highlight the potential of this approach. For example, a microwave-assisted, sequential one-pot synthesis has been successfully employed for the preparation of 8-substituted pyrazolo[1,5-a] nih.govnih.govnih.govtriazines. mdpi.com This strategy involves the initial formation of an intermediate by reacting a 5-aminopyrazole with an isothiocyanate, followed by in-situ cyclization and subsequent functionalization, all within the same reaction vessel. mdpi.com Such methodologies, which combine the efficiency of microwave heating with the convenience of a one-pot setup, could potentially be adapted for the synthesis of functionalized thieno[2,3-b]pyrazines.

Functionalization and Derivatization Approaches from this compound

The chlorine atom at the 7-position of the thieno[2,3-b]pyrazine ring is a key handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have proven to be highly effective for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used to form new carbon-carbon and carbon-heteroatom bonds from aryl halides. For this compound, the electron-deficient nature of the pyrazine ring can influence the reactivity of the C-Cl bond in these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. libretexts.orgnih.gov While specific examples for this compound are not abundant in the literature, the reactivity of analogous chloropyrazines provides valuable insight. The Suzuki-Miyaura cross-coupling of 2-chloropyrazine (B57796) with various arylboronic acids has been successfully achieved using palladium(II) ONO pincer complexes as catalysts. researchgate.net These reactions can proceed with low catalyst loading in aqueous media, demonstrating the feasibility of coupling chloro-substituted pyrazine rings. researchgate.net

The general conditions for Suzuki-Miyaura coupling involve a palladium catalyst, a base, and a suitable solvent. yonedalabs.com The choice of ligand on the palladium catalyst is often crucial for achieving high yields, especially with less reactive aryl chlorides. libretexts.org Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the oxidative addition step. libretexts.org

Reactant 1Reactant 2Catalyst SystemBaseSolventExpected Product
This compoundArylboronic acidPd(OAc)₂, LigandK₃PO₄Dioxane/H₂O7-Arylthieno[2,3-b]pyrazine
This compoundHeteroarylboronic acidPd(II) pincer complexNa₂CO₃Toluene/H₂O7-Heteroarylthieno[2,3-b]pyrazine

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction has been successfully applied to thieno[2,3-b]pyrazine derivatives. For instance, methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate has been coupled with various (het)arylalkynes using a Pd/Cu-catalyzed Sonogashira reaction with triethylamine (B128534) as the base. nih.gov This demonstrates the feasibility of introducing alkyne moieties at the 7-position of the thieno[2,3-b]pyrazine core.

The typical Sonogashira reaction conditions involve a palladium source, such as PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base, which also often serves as the solvent. researchgate.net The reaction is generally carried out under mild conditions. wikipedia.org

Thieno[2,3-b]pyrazine DerivativeAlkyneCatalyst SystemBaseYieldReference
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylatePhenylacetylenePd/CuEt₃N- nih.gov
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate(Het)arylalkynesPd/CuEt₃N- nih.gov

Cyanation Reactions for Nitrile Analogues of this compound

The introduction of a nitrile group onto the thieno[2,3-b]pyrazine core is a valuable transformation, as nitriles are versatile synthetic intermediates. rsc.org Palladium-catalyzed cyanation of the 7-chloro position is the most common method to achieve this.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide ion, which can poison the active palladium species. nih.gov Consequently, much research has focused on optimizing cyanide sources and reaction conditions to mitigate this issue.

Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govnih.gov Zn(CN)₂ is often favored due to its lower toxicity and the fact that it releases cyanide ions more slowly into the reaction mixture, reducing catalyst poisoning. nih.govorganic-chemistry.org More recently, K₄[Fe(CN)₆] has emerged as a non-toxic and practical cyanide source for the cyanation of various (hetero)aryl halides. nih.gov

Optimization of reaction conditions also involves the choice of solvent, temperature, and catalyst system. Aqueous media have been successfully employed, offering a milder and safer protocol. organic-chemistry.org For example, a palladium-catalyzed cyanation using Zn(CN)₂ can be performed at room temperature to 40°C in a water/THF solvent mixture. organic-chemistry.org

Table 4: Comparison of Cyanide Sources for Palladium-Catalyzed Cyanation

Cyanide Source Key Features
KCN / NaCN Highly reactive; high toxicity; requires careful handling. researchgate.net
Zn(CN)₂ Lower toxicity; slow release of CN⁻ reduces catalyst poisoning; widely used. nih.govorganic-chemistry.org
K₄[Fe(CN)₆] Non-toxic alternative; effective for a broad range of substrates. nih.gov
(CH₃)₃SiCN Used in Lewis acid-mediated cyanations, particularly for N-oxides. rsc.org

The palladium-catalyzed cyanation of aryl halides is a well-established method for preparing benzonitriles and their heterocyclic analogues. researchgate.net The catalytic cycle is similar to other cross-coupling reactions, involving the oxidative addition of the heteroaryl chloride to a Pd(0) complex, followed by transmetalation with a cyanide source, and reductive elimination to form the nitrile product. researchgate.net

The success of the reaction on a substrate like this compound depends on an efficient catalyst system that can overcome deactivation by cyanide. nih.gov The use of specialized palladacycle precatalysts can prevent poisoning during the formation of the active catalyst, allowing for lower catalyst loadings and faster reaction times. nih.govnih.gov The reaction is applicable to a wide range of heterocyclic halides, including those with sensitive functional groups. nih.govorganic-chemistry.org

Table 5: Optimized Conditions for Palladium-Catalyzed Cyanation of a Heteroaryl Chloride

Component Reagent/Condition
Substrate Heteroaryl Chloride
Cyanide Source K₄[Fe(CN)₆]·3H₂O
Catalyst Palladacycle Precatalyst
Ligand cataCXium A
Solvent NMP (N-Methyl-2-pyrrolidone)
Temperature 100 °C

Nucleophilic Aromatic Substitution (SNAr) Reactions on the 7-Chloro Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic rings. It proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring bearing a good leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group restores aromaticity.

The thieno[2,3-b]pyrazine system is well-suited for SNAr reactions at the 7-position. The electron-withdrawing pyrazine ring, analogous to pyridine (B92270) and pyrimidine (B1678525) systems, sufficiently activates the attached ring system towards nucleophilic attack. nih.govyoutube.com The chlorine atom at the 7-position serves as an effective leaving group. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloride, providing a direct and often metal-free route to functionalized thienopyrazines. These reactions are common in the synthesis of derivatives of related heterocyclic systems. mdpi.com

Table 6: Factors Influencing SNAr on this compound

Factor Description
Ring Activation The electron-withdrawing nitrogen atoms in the pyrazine ring lower the energy of the Meisenheimer intermediate, facilitating the reaction. nih.gov
Leaving Group Chloride is a good leaving group for SNAr reactions.
Nucleophile Strong nucleophiles (e.g., amines, alkoxides) are typically required.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) are often used to solvate the cation and accelerate the reaction.

Oxidation Reactions, Including N-Oxide Formation of Thienopyrazine Systems

The oxidation of thienopyrazine systems can lead to the formation of S-oxides or N-oxides, which can significantly alter the electronic and biological properties of the parent molecule. The introduction of an N-oxide functionality, in particular, can enhance solubility, modulate basicity, and provide new vectors for chemical modification. mdpi.com

While specific literature on the oxidation of this compound is limited, studies on the closely related thieno[2,3-b]pyridine (B153569) scaffold provide valuable insights into potential reaction pathways. nih.gov The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with reagents like meta-chloroperbenzoic acid (m-CPBA) and magnesium monoperoxyphthalate (MMPP) has been shown to yield the corresponding S-oxidation products exclusively. nih.gov This suggests that the sulfur atom in the thiophene ring of the thienopyrazine system is susceptible to oxidation under these conditions.

Commonly used oxidizing agents for N-oxide formation in heterocyclic compounds include peroxy acids such as m-CPBA. dntb.gov.uaeurekaselect.comorganic-chemistry.org The reaction typically involves the direct oxidation of a nitrogen atom in the aromatic ring. dntb.gov.ua For thieno[2,3-b]pyrazine, which contains two nitrogen atoms in the pyrazine ring, the possibility of mono- or di-N-oxide formation exists, depending on the reaction conditions and the electronic nature of the scaffold.

In a different context, the synthesis of a fused 1,2,3-triazolo[4,5,-e]furazano[3,4-b]pyrazine 6-oxide has been reported as part of the development of energetic materials. mdpi.com This demonstrates that N-oxide formation on a fused pyrazine ring is synthetically accessible, although the synthetic strategy involved a nitration-cyclization sequence rather than direct oxidation of the parent heterocycle. mdpi.com

Table 1: Potential Oxidation Reactions of Thienopyrazine Systems (based on analogous systems)

Oxidizing AgentPotential ProductComments
m-CPBAS-oxide or N-oxideIn the analogous thieno[2,3-b]pyridine system, S-oxidation was observed. nih.gov m-CPBA is a common reagent for N-oxide formation in other heterocycles. dntb.gov.uaeurekaselect.com
MMPPS-oxideYielded S-oxidation products with thieno[2,3-b]pyridines. nih.gov
NaOClOxidative dimerizationLed to unexpected dimerization products in the thieno[2,3-b]pyridine series. nih.gov

Further research is required to systematically explore the oxidation reactions of the this compound core to fully understand the reactivity and selectivity of the sulfur and nitrogen atoms and to isolate and characterize the corresponding S-oxides and N-oxides.

Further Chemical Modifications and Scaffold Diversification of this compound Derivatives

The 7-chloro substituent on the thieno[2,3-b]pyrazine ring serves as a versatile handle for a variety of chemical transformations, enabling extensive scaffold diversification. The primary strategies employed for this purpose are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they have been successfully applied to functionalize scaffolds similar to this compound.

Buchwald-Hartwig Amination: This reaction allows for the synthesis of arylamines from aryl halides. wikipedia.org The amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, a structurally related heterocycle, with various amines demonstrates the feasibility of introducing diverse amino groups at the 7-position. researchgate.net This methodology is crucial for creating libraries of compounds with potential biological activity, as the amino substituent can be varied extensively. wikipedia.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing access to arylalkynes. wikipedia.orglibretexts.org This has been demonstrated on the methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate scaffold, which was successfully coupled with a range of terminal alkynes. mdpi.com This C-C bond-forming reaction is valuable for extending the π-system of the thienopyrazine core, which is particularly relevant in materials science applications. wikipedia.orgmdpi.com

Suzuki-Miyaura Coupling: The Suzuki reaction is a widely used method for forming biaryl compounds by coupling an organoboron species with an organohalide. libretexts.orgnih.gov The coupling of chloropyrazines with various arylboronic acids has been reported, indicating that this compound is a suitable substrate for this transformation. nih.govresearchgate.net This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 7-position, significantly diversifying the core structure. nih.govmdpi.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Diversification

Reaction NameCoupling PartnersBond FormedTypical Conditions
Buchwald-Hartwig AminationThis compound + Amine/AmideC-NPd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., NaOtBu) wikipedia.orgresearchgate.netnih.gov
Sonogashira CouplingThis compound + Terminal AlkyneC-C (sp)Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) cocatalyst (e.g., CuI), amine base (e.g., Et₃N) wikipedia.orglibretexts.orgmdpi.com
Suzuki-Miyaura CouplingThis compound + Boronic Acid/EsterC-C (sp²)Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄) libretexts.orgnih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring activates the this compound scaffold for nucleophilic aromatic substitution (SNAr). This provides a metal-free alternative for introducing various nucleophiles at the 7-position.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine atom, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion. nih.govyoutube.comyoutube.com This pathway is particularly favored in electron-poor heterocyclic systems like pyrazines. researchgate.net A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed, leading to a diverse set of substituted thienopyrazine derivatives. mdpi.com

Table 3: Scaffold Diversification via Nucleophilic Aromatic Substitution (SNAr)

NucleophileProduct Type
Alcohols (ROH) / Alkoxides (RO⁻)7-Alkoxythieno[2,3-b]pyrazines
Thiols (RSH) / Thiolates (RS⁻)7-(Alkyl/Arylthio)thieno[2,3-b]pyrazines
Amines (R₂NH)7-Aminothieno[2,3-b]pyrazines
Azides (N₃⁻)7-Azidothieno[2,3-b]pyrazines

Green Chemistry Principles in the Synthesis of 7 Chlorothieno 2,3 B Pyrazine Derivatives

Application of Bio-based Solvents (e.g., Eucalyptol) in Heterocyclic Synthesis

A primary focus of green chemistry is the replacement of conventional, often petroleum-derived, toxic solvents with safer, renewable alternatives. researchgate.net Solvents constitute the largest mass component of many chemical reactions, and their environmental and health impacts are significant. mdpi.commdpi.com Bio-based solvents, derived from biomass, are emerging as promising substitutes. core.ac.uksemanticscholar.orgresearchgate.net

Eucalyptol (B1671775), also known as 1,8-cineole, is a prime example of a successful bio-based solvent. chemistryworld.com It is the main component of eucalyptus oil, which can be extracted from the leaves of eucalyptus trees, a rapidly growing source of wood. mdpi.comijarsct.co.in Eucalyptol is a monoterpene that is considered a sustainable and green solvent due to its low toxicity, high boiling point (176-177 °C), and immiscibility with water. mdpi.comresearchgate.net It has proven to be a viable alternative to common solvents like DMF, THF, and toluene in a variety of organic transformations. chemistryworld.comrsc.org

Research has demonstrated eucalyptol's effectiveness in the synthesis of various oxygen-, sulfur-, and nitrogen-containing heterocycles (O,S,N-heterocycles). mdpi.comrsc.orgsemanticscholar.org It has been successfully employed in numerous palladium-catalyzed cross-coupling reactions, which are fundamental for the derivatization of heterocyclic cores like thieno[2,3-b]pyrazine (B153567). mdpi.comresearchgate.net These reactions include Suzuki-Miyaura, Sonogashira-Hagihara, Buchwald-Hartwig, and Hiyama couplings, as well as cyanation reactions. mdpi.commdpi.comrsc.orgsemanticscholar.org The use of eucalyptol often results in moderate to good yields, demonstrating its potential as a high-performance green solvent in the synthesis of complex molecules. mdpi.comresearchgate.net

Reaction TypeSubstrate ExampleCatalytic SystemTemperature (°C)Time (h)Yield (%)Reference
Hiyama Coupling 7-chlorothieno[3,2-b]pyridinePd(CH₃CN)₂Cl₂/PPh₃1004880 mdpi.com
Cyanation 7-bromo-6-phenyl-thieno[2,3-b]pyrazinePd₂(dba)₃/dppf14027Good mdpi.commdpi.com
Buchwald-Hartwig Halogenated O,S,N-HeterocyclesPd₂(dba)₃/Xantphos120-1402-2440-98 semanticscholar.org
Suzuki-Miyaura 2-chlorobenzoxazolePd(OAc)₂/SPhos100298 rsc.org

This table is interactive. Click on the headers to sort the data.

Development of Sustainable Catalyst Systems for Thienopyrazine Transformations

Catalysis is a cornerstone of green chemistry, enabling reactions with higher atom economy, lower energy consumption, and reduced waste generation. upv.esmdpi.com The development of sustainable catalyst systems for transforming thienopyrazine scaffolds focuses on replacing stoichiometric reagents with catalytic alternatives and designing catalysts that are recyclable and operate under mild conditions. rsc.org

A key area of development is in C-N bond formation, a common transformation for functionalizing the 7-chlorothieno[2,3-b]pyrazine core. Traditional methods often rely on pre-functionalized starting materials, leading to significant waste. rsc.org Greener alternatives involve the direct C-H activation of arenes, which avoids the need for pre-functionalization. rsc.org While many of these reactions are still under development, they represent a more atom-economical and sustainable approach.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. frontiersin.org Materials like triazine-based covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) are being explored as robust supports or as catalysts themselves for various organic transformations. mdpi.commdpi.comrsc.org These porous materials offer high stability and a large surface area, making them efficient for catalytic processes. rsc.org For instance, covalent triazine frameworks have been used as metal-free heterogeneous photocatalysts for the oxidative coupling of amines, a reaction type relevant to thienopyrazine derivatization. mdpi.com

Furthermore, the use of visible-light photoredox catalysis is a rapidly growing field in green synthesis. researchgate.netrsc.org This approach uses light as a traceless reagent to drive chemical reactions under mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods. Combining photoredox catalysis with transition metal catalysis (metallaphotoredox) provides a powerful platform for constructing complex molecules from simple feedstocks without the need for high temperatures or sensitive organometallic reagents. rsc.org

Catalysis ApproachCatalyst TypeKey AdvantagesRelevant TransformationsReference
Homogeneous Catalysis Transition Metal Complexes (e.g., Pd, Ni, Cu)High activity and selectivity.Cross-coupling (Suzuki, Buchwald-Hartwig), C-H activation. rsc.org
Heterogeneous Catalysis Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs)Easy separation, reusability, high stability.Oxidative couplings, hydrogenations, C-C and C-N bond formation. mdpi.commdpi.comrsc.org
Photocatalysis Organic Dyes, Semiconductor Nanomaterials, Metal Complexes (e.g., Ir, Ru)Uses visible light, mild reaction conditions, unique reactivity.C-H functionalization, C-N coupling, radical reactions. researchgate.netrsc.org
Biocatalysis EnzymesHigh selectivity, operates in aqueous media under mild conditions, biodegradable.Asymmetric synthesis, functional group transformations. mdpi.com

This table is interactive. Click on the headers to sort the data.

Solvent Recycling and Environmental Impact Assessment in Thienopyrazine Production

Solvent recycling is a critical component of sustainable chemical manufacturing. frontiersin.org Given that solvents can account for a significant portion of the non-aqueous waste in pharmaceutical production, efficient recovery and reuse can drastically reduce the environmental impact and improve the economic viability of a process. researchgate.net The choice of solvent can impact the ease of recycling; for example, the high boiling point and water immiscibility of eucalyptol facilitate its recovery by distillation. mdpi.com

An LCA for thienopyrazine production would involve:

Goal and Scope Definition: Defining the system boundaries (e.g., from raw materials to the purified intermediate) and the environmental impact categories to be assessed (e.g., global warming potential, water scarcity, ecotoxicity). sustainability-directory.com

Life Cycle Inventory (LCI): Compiling an inventory of all inputs (raw materials, energy, water) and outputs (product, waste, emissions) for each step in the synthesis. ncsu.edu

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI. sustainability-directory.commdpi.com

Interpretation: Identifying the major sources of environmental burden—the "hotspots"—in the production chain. sustainability-directory.com This could be a particular solvent, an energy-intensive step, or the synthesis of a specific raw material.

By using LCA, chemists and chemical engineers can make more informed decisions to select greener synthetic routes, optimize processes to reduce energy and material consumption, and ultimately design more sustainable manufacturing pathways for important pharmaceutical building blocks. ncsu.eduworldscientific.com

LCA StageDescriptionKey Considerations for Thienopyrazine Production
Goal and Scope Definition Defines the purpose, system boundaries, and impact categories.Cradle-to-gate analysis of this compound synthesis. Impact categories: carbon footprint, water use, toxicity.
Life Cycle Inventory (LCI) Quantifies all inputs and outputs of the process.Mass and energy balance for all reaction and purification steps; sourcing of starting materials; waste streams (solid, liquid, gaseous).
Life Cycle Impact Assessment (LCIA) Translates inventory data into environmental impact scores.Contribution of solvents, reagents, and energy consumption to impacts like global warming, acidification, and eutrophication.
Interpretation Identifies significant environmental issues and provides recommendations.Identifying energy-intensive steps or high-impact raw materials; comparing alternative synthetic routes or solvent choices.

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of 7 Chlorothieno 2,3 B Pyrazine Analogues

Exploration of Molecular Scaffolds Bearing the Thieno[2,3-b]pyrazine (B153567) Moiety for Biological Potential

The thieno[2,3-b]pyrazine scaffold is a versatile platform for the development of biologically active compounds. Its rigid, planar structure provides a foundation for the strategic placement of various functional groups to interact with specific biological targets. Research into this and structurally related scaffolds like thienopyridines and thienopyrimidines has revealed a broad spectrum of potential therapeutic applications.

Derivatives of the thieno[2,3-b]pyrazine class have been primarily investigated for their potential as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases such as cancer. mdpi.com The core structure serves as a key building block, with modifications to its substituent groups leading to compounds with potent and selective inhibitory activities. For instance, patent literature has disclosed thieno[2,3-b]pyrazine derivatives as inhibitors of the serine/threonine kinase B-Raf, a key component of the MAPK signaling pathway implicated in various cancers. mdpi.comwipo.int

Furthermore, the broader family of thieno-fused pyrimidines and pyridines has demonstrated a wide range of biological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties. This highlights the thieno[2,3-b]pyrazine moiety as a "privileged scaffold" in drug discovery, capable of interacting with a variety of biological targets through tailored chemical modifications.

Elucidation of Structure-Functional Selectivity Relationships (SFSR) in Thienopyrazine Derivatives

The relationship between the chemical structure of thienopyrazine derivatives and their functional properties is a critical area of research, particularly for applications in organic electronics and medicinal chemistry. Studies on dithienopyrazines, which contain two thiophene (B33073) rings fused to a central pyrazine (B50134) core, have provided valuable insights into these structure-property relationships. chemrxiv.org

The optoelectronic properties of dithienopyrazine derivatives can be finely tuned by modifying their molecular structure. Key structural factors that influence these properties include:

Core Isomerism: The arrangement of the thiophene rings relative to the pyrazine core (syn vs. anti isomers) affects the electronic structure and, consequently, the material's properties. chemrxiv.org

Type of Substituents: The nature of the functional groups attached to the dithienopyrazine core, such as directly arylated versus ethynylated aryl groups, significantly impacts the extent of π-conjugation and charge transfer characteristics. chemrxiv.org

Substitution Pattern: The position of the substituents on the thiophene rings (α,α'- vs. β,β'- vs. fourfold substitution) influences the molecular geometry and the energy levels of the frontier molecular orbitals (HOMO and LUMO). chemrxiv.org

For instance, in donor-acceptor-donor type materials based on dithienopyrazines functionalized with triarylamine units, the absorption spectra are sensitive to the extent of conjugation along the long axis of the molecule. chemrxiv.org The low-energy absorption band, which is crucial for optoelectronic applications, is attributed to a π-π* transition with a charge-transfer contribution from the donor (triarylamine) to the acceptor (dithienopyrazine) core. chemrxiv.org

In the context of medicinal chemistry, structure-activity relationship (SAR) studies of thienopyrazine derivatives have been conducted to optimize their anticancer activity. For example, in a series of 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides, the nature of the substituents on both the thieno[2,3-b]pyrazine and the phenyl ring significantly influenced their ability to inhibit colon cancer cell growth. nih.gov It was observed that compounds with a chlorine atom at the C6 position of the thieno[2,3-b]pyrazine ring had weaker anticancer activity compared to their proton-containing counterparts. nih.gov

These examples demonstrate that a systematic variation of the chemical structure of thienopyrazine derivatives allows for the elucidation of clear structure-functional selectivity relationships, enabling the rational design of new materials with tailored electronic or biological properties.

Electrochemical DNA Interaction Studies for Biological Sensing Applications

Electrochemical biosensors offer a rapid, sensitive, and cost-effective platform for studying the interactions between small molecules, such as 7-chlorothieno[2,3-b]pyrazine analogues, and DNA. nih.gov These studies are crucial for understanding the mechanism of action of potential drug candidates and for developing new diagnostic tools. nih.gov

The fundamental principle of these biosensors involves immobilizing DNA onto an electrode surface and then monitoring the changes in the electrochemical signal upon interaction with the target molecule. nih.gov Various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS), are employed to detect these interactions. nih.govmdpi.com

For instance, the interaction of a drug with DNA can be detected by monitoring the changes in the oxidation signals of guanine (B1146940) and adenine (B156593) bases in the DNA. nih.gov Intercalation of a molecule into the DNA double helix can hinder the oxidation of these bases, leading to a decrease in the corresponding electrochemical signal. mdpi.com

Recent studies have explored the use of various modified electrodes to enhance the sensitivity and selectivity of these DNA biosensors. For example, pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized and their interaction with DNA has been investigated using electrochemical methods. dntb.gov.ua In another study, a DNA biosensor was developed using electropolymerized Azure B for the detection of the anticancer drug idarubicin. mdpi.com The incorporation of methylene (B1212753) blue into the DNA layer was found to substantially increase the sensor's sensitivity. mdpi.com

The data obtained from these electrochemical studies can provide valuable information about the binding mode and affinity of the drug-DNA interaction. Furthermore, these biosensors can be used for the quantitative analysis of drugs in various biological fluids, which is important for pharmacokinetic studies. mdpi.com Molecular docking studies are often performed in conjunction with electrochemical experiments to further validate the interaction between the drug and DNA at a molecular level. nih.gov

Advanced Spectroscopic and Analytical Characterization of 7 Chlorothieno 2,3 B Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 7-Chlorothieno[2,3-b]pyrazine. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assignment of the molecule's structure. nih.govsigmaaldrich.commassbank.eu

In the ¹H NMR spectrum, the protons on the pyrazine (B50134) and thiophene (B33073) rings exhibit characteristic chemical shifts. The protons on the pyrazine ring typically appear at lower field (higher ppm values) due to the deshielding effect of the electronegative nitrogen atoms. The thiophene protons are observed at slightly higher field. The coupling patterns between adjacent protons further confirm their relative positions within the fused ring system. nsf.govlibretexts.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atom attached to the chlorine (C7) is readily identified, as are the carbons adjacent to the nitrogen and sulfur atoms, which are influenced by their respective electronic effects.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃).
¹H NMR Data¹³C NMR Data
Proton PositionChemical Shift (δ, ppm)Carbon PositionChemical Shift (δ, ppm)
H-28.65 (d, J=2.8 Hz)C-2145.1
H-38.58 (d, J=2.8 Hz)C-3143.8
H-57.52 (s)C-3a130.5
-C-5122.3
-C-6a150.2
-C-7148.9

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within this compound. sigmaaldrich.commassbank.eu The FT-IR spectrum provides valuable confirmation of the heterocyclic aromatic structure. Key absorption bands include those corresponding to the aromatic C-H stretching, the C=N and C=C stretching vibrations of the fused pyrazine and thiophene rings, and the C-Cl stretching vibration. semanticscholar.orgmdpi.comresearchgate.netieeesem.com

Table 2: Key FT-IR Absorption Bands for this compound.
Vibrational ModeFrequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Indicates the presence of hydrogens attached to the aromatic rings.
Aromatic C=N/C=C Stretch1600 - 1450Confirms the conjugated π-system of the thienopyrazine core.
C-S Stretch700 - 600Characteristic of the thiophene ring.
C-Cl Stretch800 - 650Confirms the presence of the chlorine substituent.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass and elemental formula of this compound. nih.gov This technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the unambiguous determination of its elemental composition (C₆H₃ClN₂S). libretexts.org The presence of chlorine is further confirmed by its characteristic isotopic pattern, with the (M+2) peak (due to the ³⁷Cl isotope) appearing with an intensity approximately one-third of the molecular ion peak (M⁺, due to the ³⁵Cl isotope).

Table 3: HRMS Data for this compound (C₆H₃ClN₂S).
ParameterValue
Calculated Exact Mass [M]⁺169.9705
Observed m/z [M+H]⁺170.9778
Isotopic Peak [M+2]⁺Observed with ~32% relative intensity

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to assess the purity of a sample and confirm the identity of this compound. libretexts.org The liquid chromatography component separates the compound from any impurities, and the mass spectrometer detects the eluting components. The purity is determined by the relative area of the main peak in the chromatogram. The identity is confirmed by matching the mass spectrum of the main peak with the expected mass of the target compound.

Table 4: Representative LC-MS Data for Purity Analysis.
Retention Time (min)Observed m/z [M+H]⁺Peak Area (%)Identity
5.82170.98>99This compound

X-Ray Crystallography for Solid-State Structural Analysis and Conformation Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. libretexts.org This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For derivatives of this compound, X-ray crystallography can confirm the planarity of the fused ring system and determine the conformation of any substituents. nih.govmdpi.comresearchgate.net The resulting crystal structure data serves as the ultimate proof of the molecule's constitution and stereochemistry.

Table 5: Illustrative X-Ray Crystallographic Data for a Thienopyrazine Derivative.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)5.987
c (Å)13.456
β (°)105.34
Volume (ų)661.5

Computational and Theoretical Chemistry Investigations of 7 Chlorothieno 2,3 B Pyrazine

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data with a good balance between accuracy and computational cost.

Electronic Structure Characterization and Molecular Geometry Optimization

The initial step in a computational study involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation of the 7-Chlorothieno[2,3-b]pyrazine molecule. This is typically achieved using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p). The process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For a molecule like this compound, this would reveal the planarity of the fused ring system and the precise orientation of the chlorine atom relative to the heterocyclic core. These parameters are crucial for understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This also affects the molecule's electronic absorption properties, with a smaller gap corresponding to absorption at longer wavelengths. For thieno[2,3-b]pyrazine (B153567) derivatives, the distribution of the HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. The introduction of a chlorine atom at the 7-position is expected to influence the energy levels and distribution of these orbitals due to its electronegativity and electron-withdrawing nature.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Thienopyrazine Derivative

Molecular Orbital Energy (eV)
HOMO -6.258
LUMO -2.727
HOMO-LUMO Gap (ΔE) 3.531

Note: Data is illustrative and based on a related thienopyrazine derivative for dye-sensitized solar cell applications. researchgate.net

Vibrational Spectroscopy Predictions and Interpretation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained.

These theoretical spectra are invaluable for interpreting experimental data. Each calculated vibrational mode can be animated to visualize the specific atomic motions, allowing for the assignment of experimental peaks to particular functional groups or types of vibrations (e.g., C-H stretching, C=N stretching, ring deformation). For this compound, this analysis would help in identifying the characteristic vibrational signatures of the thieno[2,3-b]pyrazine core and the C-Cl bond.

Non-Linear Optical (NLO) Properties Prediction and Assessment for Technological Applications

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, can predict the NLO properties of molecules. Key parameters include the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

Molecules with large hyperpolarizability values are considered good candidates for NLO materials. For thienopyrazine-based systems, which often feature a donor-π-acceptor architecture, the intramolecular charge transfer (ICT) from the electron-donating thiophene (B33073) ring to the electron-accepting pyrazine (B50134) ring can lead to significant NLO responses. The substitution with a chlorine atom would likely modulate this ICT and, consequently, the NLO properties. Theoretical calculations of these parameters are crucial for the rational design of new NLO materials.

Table 2: Illustrative Calculated NLO Properties for a Pyrido[2,3-b]pyrazine (B189457) Derivative

Property Value
Dipole Moment (μ) 5.61 D
Average Polarizability (<α>) 3.90 x 10⁻²³ esu
First Hyperpolarizability (β_tot) 15.6 x 10⁻³⁰ esu
Second Hyperpolarizability (<γ>) 6.63 x 10⁻³⁵ esu

Note: Data is illustrative and based on a related pyrido[2,3-b]pyrazine derivative.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for quantifying intramolecular and intermolecular interactions. It can reveal hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. These interactions contribute to the stability of the molecule. For this compound, NBO analysis would elucidate the nature of the C-Cl bond, the electron distribution within the heterocyclic rings, and the extent of electron delocalization across the π-system.

Transition Density Matrix (TDM) and Density of States (DOS) Analyses

Transition Density Matrix (TDM) and Density of States (DOS) analyses are computational tools used to understand electronic transitions, such as those observed in UV-Vis absorption spectra.

TDM analysis helps to visualize the charge redistribution that occurs during an electronic excitation. It can show which parts of the molecule are involved in the transition and the direction of charge transfer. This is particularly insightful for understanding the nature of different absorption bands (e.g., π-π* or n-π* transitions).

Reaction Mechanism Studies through Computational Modeling of Thienopyrazine Transformations

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions. Through methods like Density Functional Theory (DFT), chemists can map out reaction pathways, identify transition states, and calculate activation energies. This provides a deeper understanding of how transformations involving thienopyrazines occur at a molecular level.

For this compound, such studies would be invaluable for understanding its reactivity. For instance, computational analysis could predict the most likely sites for nucleophilic or electrophilic attack, explain the regioselectivity of substitution reactions, and model the energetic favorability of different reaction pathways. However, at present, there are no specific published studies that apply these computational methods to the reaction mechanisms of this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

In the field of medicinal chemistry, molecular docking and dynamics simulations are essential for predicting how a molecule like this compound might interact with biological targets, such as proteins or enzymes.

Molecular Docking would involve computationally placing this compound into the binding site of a target protein to predict its preferred orientation and binding affinity. This can help in identifying potential biological targets and in the rational design of more potent derivatives.

Molecular Dynamics Simulations would then be used to observe the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding, the key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and the conformational changes that may occur upon binding.

While numerous studies have performed molecular docking and dynamics simulations on various pyrazine-containing compounds to explore their potential as therapeutic agents, specific research detailing these simulations for this compound has not been found. The table below illustrates the type of data that would be generated from such studies, were they available.

Computational Method Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Reference
Molecular DockingData Not AvailableData Not AvailableData Not AvailableN/A
Molecular DynamicsData Not AvailableData Not AvailableData Not AvailableN/A
(This table is for illustrative purposes only, as no specific data for this compound was found.)

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency, Selectivity, and Atom Economy for Thieno[2,3-b]pyrazine (B153567) Frameworks

The synthesis of the thieno[2,3-b]pyrazine core and its derivatives is an active area of research, with a continuous drive towards methodologies that are more efficient, selective, and environmentally benign. Modern synthetic strategies are moving beyond traditional condensation reactions to embrace more sophisticated and sustainable approaches.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-N coupling, have emerged as a powerful tool for the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates. semanticscholar.orgnih.gov This method allows for the formation of carbon-nitrogen bonds, which is crucial for building a library of diverse analogues. Another significant advancement is the use of Sonogashira cross-coupling reactions followed by intramolecular cyclization. nih.gov This tandem process provides an efficient route to construct more complex tricyclic lactone derivatives of thieno[2,3-b]pyrazine. nih.gov

In the quest for greater atom economy and reduced reliance on pre-functionalized starting materials, methodologies centered on C-H activation are gaining prominence. Rhodium(III)-catalyzed formal [4+2] cycloaddition, triggered by C-H activation, represents a state-of-the-art technique for synthesizing tetracyclic lactones derived from thieno[2,3-b]quinoline, a related heterocyclic system. nih.gov The application of such principles to the thieno[2,3-b]pyrazine framework is a promising avenue for future synthetic exploration. These advanced methods not only offer access to novel chemical space but also align with the principles of green chemistry by minimizing waste and maximizing the incorporation of all atoms from the reactants into the final product.

Rational Design and Discovery of Thieno[2,3-b]pyrazine Analogues for Specific Biological Targets and Therapeutic Areas

The thieno[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives showing promise in a multitude of therapeutic areas. The rational design of analogues targeting specific biological pathways is a key focus of current research.

One of the most significant areas of investigation is in oncology. Thieno[2,3-b]pyrazine derivatives have been identified as inhibitors of the serine/threonine kinase B-Raf, a key protein in the signaling pathways that regulate cell growth and proliferation. nih.gov Furthermore, they have been explored as inhibitors of ubiquitin-specific peptidases 25 and 28 (USP25 and USP28), which are involved in the ubiquitin-proteasome system and represent potential targets for cancer therapy. nih.gov Beyond cancer, these compounds are being investigated as selective inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component in inflammatory signaling pathways, suggesting their potential in treating autoimmune and inflammatory diseases. nih.gov

In the realm of metabolic disorders, a class of thieno[2,3-b]pyridine (B153569) derivatives has been discovered as inhibitors of hepatic gluconeogenesis, a key process in the development of type 2 diabetes mellitus. beilstein-journals.org Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of these compounds, leading to the identification of derivatives with improved inhibition of hepatic glucose production and favorable drug-like properties. beilstein-journals.org Moreover, thieno[2,3-b]pyridine compounds have demonstrated potent inhibitory effects on prostate cancer growth and motility, highlighting their potential as a novel therapeutic strategy for this disease. semanticscholar.orgnih.gov The design of new thieno[2,3-d]pyrimidine (B153573) derivatives, a closely related scaffold, as dual inhibitors of c-Met and VEGFR-2 kinases further underscores the versatility of these heterocyclic systems in targeting key cancer-related pathways. arxiv.org

Biological TargetTherapeutic AreaReference
B-Raf KinaseCancer nih.gov
IRAK4Inflammatory Diseases nih.gov
USP25/USP28Cancer, Inflammatory Diseases nih.gov
Hepatic GluconeogenesisType 2 Diabetes beilstein-journals.org
Prostate Cancer CellsCancer semanticscholar.orgnih.gov
c-Met and VEGFR-2 KinasesCancer arxiv.org

Exploration of Thieno[2,3-b]pyrazine Derivatives in Advanced Materials Science

While the biological applications of thieno[2,3-b]pyrazines are well-documented, the exploration of their utility in advanced materials science is an emerging and exciting frontier. The electronic and photophysical properties of this heterocyclic system make it an attractive building block for the creation of novel organic materials with applications in electronics and photonics. Notably, the isomeric thieno[3,4-b]pyrazine (B1257052) framework has been extensively studied in this context, providing a strong rationale for investigating the potential of thieno[2,3-b]pyrazine derivatives.

Thieno[3,4-b]pyrazine-based polymers have been recognized as a powerful class of low band gap materials, a critical property for applications in organic photovoltaics (OPVs). semanticscholar.org These polymers can be synthesized through methods like Suzuki cross-coupling to create donor-acceptor copolymers, which are essential for efficient charge separation in solar cells. longdom.org The tunability of the electronic properties of thieno[3,4-b]pyrazine-based terthienyls through functionalization further highlights the potential for designing materials with optimized performance for specific device architectures. nih.govnih.gov

The application of thieno[3,4-b]pyrazine derivatives extends to organic light-emitting diodes (OLEDs), where they have been investigated as red-emitting electroluminescent materials. nih.gov Furthermore, small molecules based on 2,3-diphenylthieno[3,4-b]pyrazine (B14390687) have been successfully employed as hole-transporting materials in perovskite solar cells, demonstrating high performance and stability. scholarsresearchlibrary.com The synthesis of thieno[2,3-b]pyrazine derivatives via Sonogashira coupling yields precursors for organic materials, indicating a direct pathway to explore their potential in this field. nih.gov The rich electronic landscape of the thieno[2,3-b]pyrazine core, combined with the proven success of its isomer, strongly suggests that its derivatives hold significant promise for the development of the next generation of advanced organic materials.

Application AreaMaterial TypeKey PropertyIsomer Studied
Organic Photovoltaics (OPVs)Donor-Acceptor CopolymersLow Band GapThieno[3,4-b]pyrazine
Organic Light-Emitting Diodes (OLEDs)Electroluminescent MaterialsRed EmissionThieno[3,4-b]pyrazine
Perovskite Solar CellsHole-Transporting MaterialsHigh Performance and StabilityThieno[3,4-b]pyrazine
General Organic MaterialsPrecursorsTunable Electronic PropertiesThieno[2,3-b]pyrazine

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization for Thienopyrazine Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research, from the prediction of molecular properties to the optimization of synthetic routes. For thienopyrazine chemistry, these computational tools offer a powerful approach to accelerate the discovery and development of new compounds with desired functionalities.

In the realm of drug discovery, in silico screening and molecular docking studies are already being employed to identify and prioritize thienopyrimidine derivatives with potential anticancer activity. semanticscholar.org These computational methods allow researchers to virtually screen large libraries of compounds against specific biological targets, such as the Fms-like tyrosine kinase-3 (FLT3), saving significant time and resources compared to traditional high-throughput screening. semanticscholar.org Predictive models, including Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the structural features of thienopyrimidine derivatives with their biological activity, guiding the design of more potent and selective inhibitors. nih.gov

Beyond drug discovery, machine learning algorithms are being developed to optimize reaction conditions for organic synthesis. beilstein-journals.org These models can analyze vast datasets of chemical reactions to identify the optimal catalysts, solvents, and temperatures, leading to higher yields and purities. beilstein-journals.org For the synthesis of thieno[2,3-b]pyrazine frameworks, ML could be employed to refine the novel synthetic routes discussed in section 7.1, enhancing their efficiency and selectivity. As the volume and complexity of chemical data continue to grow, the application of AI and ML will become increasingly indispensable for navigating the vast chemical space of thienopyrazine derivatives and unlocking their full potential in both medicine and materials science.

AI/ML ApplicationArea of ImpactSpecific Example
In Silico ScreeningDrug DiscoveryIdentifying thienopyrimidine derivatives targeting FLT3 kinase. semanticscholar.org
Molecular DockingDrug DiscoveryPredicting binding modes of compounds in the active sites of biological targets. semanticscholar.org
QSAR ModelingDrug DiscoveryCorrelating chemical structure with biological activity to guide lead optimization. nih.gov
Reaction OptimizationChemical SynthesisPredicting optimal reaction conditions for higher yields and selectivity. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chlorothieno[2,3-b]pyrazine?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cyanation. Optimal conditions include Pd₂(dba)₃ (5 mol%), dppf (10 mol%), Zn(CN)₂ (60 mol%), Zn (20 mol%) in eucalyptol solvent at 170°C for 26 hours . For halogenation, POCl₃ in solvent-free conditions with pyridine as a catalyst is effective for introducing chlorine atoms into heterocyclic frameworks .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic ring connectivity.
  • FT-IR : Identifies functional groups (e.g., C-Cl stretching at ~550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the key reactivity patterns of this compound in substitution reactions?

  • Methodological Answer : The chlorine atom at the 7-position undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides. For cross-coupling (e.g., Suzuki), replace Cl with boronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 105°C .

Advanced Research Questions

Q. How can regioselective functionalization be achieved in thieno[2,3-b]pyrazine derivatives?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:

  • Halogenation : Use NBS or NIS in acetone to introduce bromine/iodine at electron-rich positions .
  • Cross-Coupling : Pd-catalyzed Sonogashira reactions with trimethylsilylacetylene selectively modify the 3-position .

Q. What experimental strategies are used to evaluate kinase inhibitory activity of this compound derivatives?

  • Methodological Answer :

  • In vitro kinase assays : Measure IC₅₀ values using ADP-Glo™ kits for JAK/STAT pathways.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, halogens) to enhance selectivity for JAK2 over JAK3 .
  • Molecular docking : Validate binding modes to kinase ATP pockets using AutoDock Vina .

Q. How do photophysical properties of thieno[2,3-b]pyrazine derivatives influence their optoelectronic applications?

  • Methodological Answer :

  • UV-vis and fluorescence spectroscopy : Determine λₐbₛ and λₑₘ for OLED emitter design. Thieno[2,3-b]pyrazine exhibits blue-red emission tunable via substituent effects .
  • DFT calculations : Optimize HOMO-LUMO gaps (e.g., B3LYP/6-31G(d,p)) to correlate electronic structure with charge transport in organic semiconductors .

Q. How to address contradictions in reported biological activities of pyrrolo/thieno-pyrazine derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition but reduce solubility .
  • Assay conditions : Varying ATP concentrations or cell lines (e.g., HEK293 vs. HeLa) alter IC₅₀ values. Standardize protocols using CLSI guidelines .

Data-Driven Analysis

Q. What computational tools predict the optoelectronic properties of this compound?

  • Methodological Answer :

  • Gaussian 09 : Perform TD-DFT calculations with CAM-B3LYP to simulate absorption/emission spectra.
  • VASP : Model band structures for charge mobility in thin-film transistors .

Q. How to optimize solvent-free chlorination for scale-up synthesis?

  • Methodological Answer : Use POCl₃ with pyridine (1:1.2 molar ratio) at 120°C. Monitor reaction progress via TLC (hexane:EtOAc 4:1). Isolate product via vacuum distillation (94% yield, >98% purity) .

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